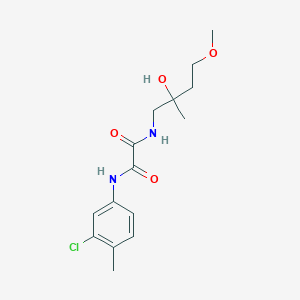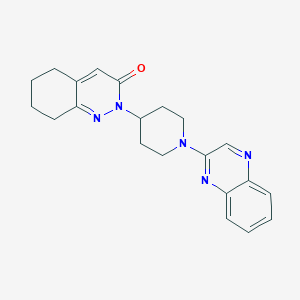
2-(1-Quinoxalin-2-ylpiperidin-4-yl)-5,6,7,8-tetrahydrocinnolin-3-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(1-Quinoxalin-2-ylpiperidin-4-yl)-5,6,7,8-tetrahydrocinnolin-3-one, also known as QNT, is a chemical compound that has been the subject of scientific research in recent years. This compound has shown potential in various applications such as drug development, neuroscience, and cancer research.
作用机制
The mechanism of action of 2-(1-Quinoxalin-2-ylpiperidin-4-yl)-5,6,7,8-tetrahydrocinnolin-3-one is not fully understood, but it is believed to involve the modulation of neurotransmitter systems in the brain. 2-(1-Quinoxalin-2-ylpiperidin-4-yl)-5,6,7,8-tetrahydrocinnolin-3-one has been shown to increase the release of dopamine and serotonin in the brain, which may contribute to its potential therapeutic effects in neurological disorders. 2-(1-Quinoxalin-2-ylpiperidin-4-yl)-5,6,7,8-tetrahydrocinnolin-3-one has also been shown to inhibit the activity of certain enzymes involved in cancer cell growth, which may contribute to its anticancer properties.
Biochemical and Physiological Effects:
2-(1-Quinoxalin-2-ylpiperidin-4-yl)-5,6,7,8-tetrahydrocinnolin-3-one has been shown to have various biochemical and physiological effects. In animal studies, 2-(1-Quinoxalin-2-ylpiperidin-4-yl)-5,6,7,8-tetrahydrocinnolin-3-one has been shown to improve cognitive function and memory. 2-(1-Quinoxalin-2-ylpiperidin-4-yl)-5,6,7,8-tetrahydrocinnolin-3-one has also been shown to have antidepressant-like effects and may have potential as a treatment for depression. Additionally, 2-(1-Quinoxalin-2-ylpiperidin-4-yl)-5,6,7,8-tetrahydrocinnolin-3-one has been shown to inhibit the growth of cancer cells and may have potential as an anticancer agent.
实验室实验的优点和局限性
One advantage of using 2-(1-Quinoxalin-2-ylpiperidin-4-yl)-5,6,7,8-tetrahydrocinnolin-3-one in lab experiments is its potential therapeutic applications in neurological disorders and cancer. 2-(1-Quinoxalin-2-ylpiperidin-4-yl)-5,6,7,8-tetrahydrocinnolin-3-one has also been shown to have relatively low toxicity in animal studies. However, one limitation of using 2-(1-Quinoxalin-2-ylpiperidin-4-yl)-5,6,7,8-tetrahydrocinnolin-3-one in lab experiments is its limited availability and high cost. Additionally, more research is needed to fully understand the mechanism of action of 2-(1-Quinoxalin-2-ylpiperidin-4-yl)-5,6,7,8-tetrahydrocinnolin-3-one and its potential side effects.
未来方向
There are several future directions for research on 2-(1-Quinoxalin-2-ylpiperidin-4-yl)-5,6,7,8-tetrahydrocinnolin-3-one. One area of research is the development of 2-(1-Quinoxalin-2-ylpiperidin-4-yl)-5,6,7,8-tetrahydrocinnolin-3-one-based drugs for the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease. Another area of research is the development of 2-(1-Quinoxalin-2-ylpiperidin-4-yl)-5,6,7,8-tetrahydrocinnolin-3-one-based anticancer agents. Additionally, more research is needed to fully understand the mechanism of action of 2-(1-Quinoxalin-2-ylpiperidin-4-yl)-5,6,7,8-tetrahydrocinnolin-3-one and its potential side effects.
合成方法
The synthesis of 2-(1-Quinoxalin-2-ylpiperidin-4-yl)-5,6,7,8-tetrahydrocinnolin-3-one involves the reaction of 2-(1-Quinoxalin-2-ylpiperidin-4-yl)acetic acid with 2-amino-5,6,7,8-tetrahydrocinnoline in the presence of a coupling reagent such as EDCI or HATU. This reaction results in the formation of 2-(1-Quinoxalin-2-ylpiperidin-4-yl)-5,6,7,8-tetrahydrocinnolin-3-one as a white solid with a melting point of 230-232°C. The purity of 2-(1-Quinoxalin-2-ylpiperidin-4-yl)-5,6,7,8-tetrahydrocinnolin-3-one can be determined by HPLC or NMR analysis.
科学研究应用
2-(1-Quinoxalin-2-ylpiperidin-4-yl)-5,6,7,8-tetrahydrocinnolin-3-one has shown potential in various scientific research applications. It has been studied as a potential drug candidate for the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease. 2-(1-Quinoxalin-2-ylpiperidin-4-yl)-5,6,7,8-tetrahydrocinnolin-3-one has also been studied for its anticancer properties and has shown promising results in inhibiting the growth of cancer cells. Additionally, 2-(1-Quinoxalin-2-ylpiperidin-4-yl)-5,6,7,8-tetrahydrocinnolin-3-one has been studied for its effects on neurotransmitter systems, particularly the dopamine and serotonin systems.
属性
IUPAC Name |
2-(1-quinoxalin-2-ylpiperidin-4-yl)-5,6,7,8-tetrahydrocinnolin-3-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23N5O/c27-21-13-15-5-1-2-6-17(15)24-26(21)16-9-11-25(12-10-16)20-14-22-18-7-3-4-8-19(18)23-20/h3-4,7-8,13-14,16H,1-2,5-6,9-12H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XSZVXJUBTLKEQX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=NN(C(=O)C=C2C1)C3CCN(CC3)C4=NC5=CC=CC=C5N=C4 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23N5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

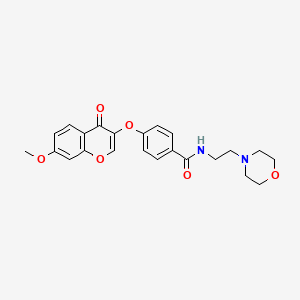

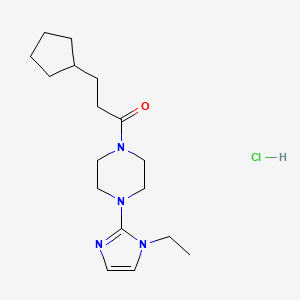

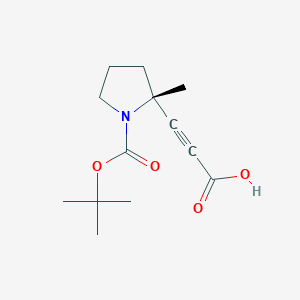


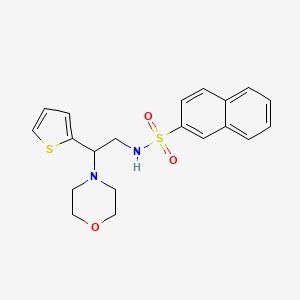
![6-Acetyl-2-(2,6-dimethoxybenzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide](/img/structure/B2802137.png)
![3-[(4-Methoxyphenyl)methyl]-3-azabicyclo[3.1.0]hexan-6-amine dihydrochloride](/img/structure/B2802139.png)


![3-[2-(Dimethylsulfamoylamino)-2-phenylethyl]-2,4-dioxo-1,3-oxazolidine](/img/structure/B2802147.png)
